ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Overview
Description
This compound is a derivative of indazole with a boronic ester group. Indazoles are a type of nitrogen-containing heterocycle that are found in many important compounds, including some pharmaceuticals . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a commonly used group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
As a boronic ester, this compound would likely participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
1. Synthesis and Structural Analysis
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate serves as an important intermediate in the synthesis of 1H-indazole derivatives. Research has demonstrated methods to synthesize this compound and confirmed its structure through various techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT) have further detailed its molecular structure and physicochemical properties (Ye et al., 2021).
2. Molecular Electrostatic Potential and Frontier Molecular Orbitals
The compound's molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal its physicochemical features. These studies provide insights into the electronic properties and reactivity of the molecule, which are essential for understanding its behavior in various chemical reactions (Ye et al., 2021).
3. Boric Acid Ester Intermediates
Related compounds with benzene rings, which are boric acid ester intermediates, have also been synthesized using this compound. These derivatives are obtained through substitution reactions and their structures are similarly confirmed using spectroscopic methods and single-crystal X-ray diffraction (Huang et al., 2021).
4. Application in Synthesis of Various Compounds
The synthesis of this compound and its derivatives plays a critical role in the development of a range of other chemical compounds. For instance, it is used in the synthesis of near-infrared indole carbazole borate fluorescent probes, highlighting its utility in the creation of novel materials with specific properties (Shen You-min, 2014).
5. Use in Electron Transport Materials
Additionally, this compound is integral in the synthesis of key intermediates for electron transport materials. Its efficient and practical synthesis from commodity chemicals underscores its importance in material science, particularly in the development of new electron transport materials (Zha Xiangdong et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate” are currently unknown This compound is a complex organic molecule that may interact with various biological targets
Mode of Action
The presence of the dioxaborolane group suggests potential boron-mediated interactions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways . Compounds containing a dioxaborolane group have been used in various chemical reactions, such as borylation , suggesting potential involvement in boron-related biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its effects would depend on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s stability could be affected by storage conditions
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)13-11-9-10(7-8-12(11)18-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBOIRLHBDFLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947191-19-7 | |
Record name | 3-(Ethoxycarbonyl)-1H-indazole-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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